2-p-Tolyl-pyrimidin-5-ol
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Overview
Description
2-p-Tolyl-pyrimidin-5-ol is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a p-tolyl group at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Tolyl-pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with p-tolualdehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 5-position. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-p-Tolyl-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The p-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-p-Tolyl-pyrimidin-5-one.
Reduction: Formation of 2-p-Tolyl-pyrimidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-p-Tolyl-pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-p-Tolyl-pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-pyrimidin-5-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-p-Tolyl-pyrimidin-4-ol: Hydroxyl group at the 4-position instead of the 5-position.
2-p-Tolyl-pyrimidin-5-one: Ketone group instead of a hydroxyl group.
Uniqueness
2-p-Tolyl-pyrimidin-5-ol is unique due to the specific positioning of the p-tolyl and hydroxyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
2-(4-methylphenyl)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-12-6-10(14)7-13-11/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNNVZUFKHLKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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